molecular formula C17H16N2O3 B2427863 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide CAS No. 922054-48-6

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

Cat. No. B2427863
CAS RN: 922054-48-6
M. Wt: 296.326
InChI Key: WHGPXXRDKSKTPB-UHFFFAOYSA-N
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Description

“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide” is a compound that contains a tetrahydroquinoline group, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in the field of medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their biological activity. For instance, the presence of different acidic functions at the 3-position of the quinoline nucleus has been shown to significantly influence the potency and selectivity of these compounds .

Scientific Research Applications

Heterocyclic Synthesis

Beyond its direct applications, N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide serves as a valuable building block for synthesizing heterocyclic compounds. Researchers have utilized it in the construction of fused ring systems, such as tetracyclic isoxazoles, which exhibit unique structural features and potential biological activities .

properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16-9-6-12-10-13(7-8-15(12)19-16)18-17(21)11-22-14-4-2-1-3-5-14/h1-5,7-8,10H,6,9,11H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGPXXRDKSKTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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